![molecular formula C20H22N2O2S B10969867 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone](/img/structure/B10969867.png)
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with an acetylphenyl group and a phenylsulfanyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-acetylphenyl chloride to form 1-(4-acetylphenyl)piperazine.
Introduction of the Phenylsulfanyl Group: The next step involves the reaction of the piperazine derivative with phenylsulfanyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the phenylsulfanyl group may influence the compound’s binding affinity and specificity. The acetyl group can also play a role in modulating the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Acetylphenyl)piperazine: Lacks the phenylsulfanyl group.
1-(4-Phenylsulfanyl)piperazine: Lacks the acetyl group.
1-(4-Methylphenyl)piperazine: Substitutes the acetyl group with a methyl group.
Uniqueness
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone is unique due to the presence of both the acetyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H22N2O2S |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-phenylsulfanylethanone |
InChI |
InChI=1S/C20H22N2O2S/c1-16(23)17-7-9-18(10-8-17)21-11-13-22(14-12-21)20(24)15-25-19-5-3-2-4-6-19/h2-10H,11-15H2,1H3 |
InChI Key |
BDWUMUKOTWUYGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B10969787.png)
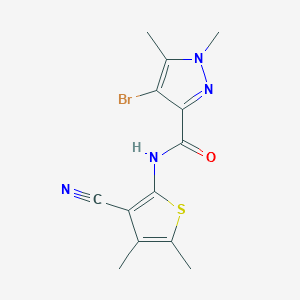
![5-cyclopropyl-7-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10969808.png)
![3-Bromo-7-(difluoromethyl)-5-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10969821.png)
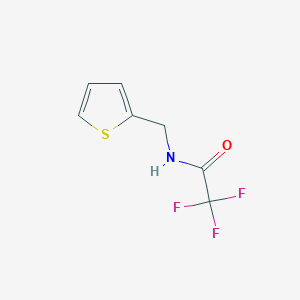
![N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969832.png)
![N-(4-{[(2-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10969834.png)
![N-(3-carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B10969850.png)
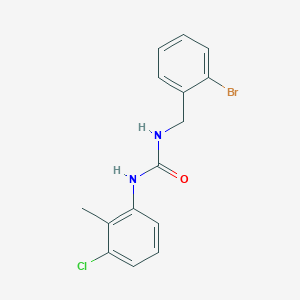
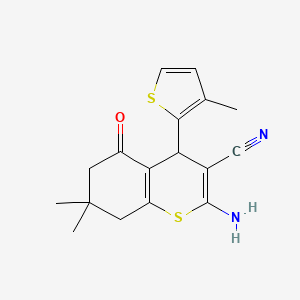
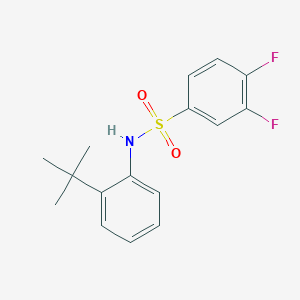
![5-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B10969873.png)
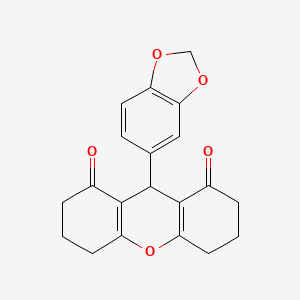
![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B10969878.png)
